molecular formula C14H16O2 B14057865 5-Benzylidene-2,2-dimethyloxan-4-one CAS No. 100096-05-7

5-Benzylidene-2,2-dimethyloxan-4-one

Cat. No.: B14057865
CAS No.: 100096-05-7
M. Wt: 216.27 g/mol
InChI Key: HSXSNUSOANXVRM-UHFFFAOYSA-N
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Description

5-Benzylidene-2,2-dimethyloxan-4-one: is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-2,2-dimethyloxan-4-one typically involves the condensation of benzaldehyde with 2,2-dimethyloxan-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Benzylidene-2,2-dimethyloxan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Benzylidene-2,2-dimethyloxan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Benzylidene-2,2-dimethyloxan-4-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

  • 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one
  • 4-Benzylidene-2-phenyl-2-oxazolin-5-one

Comparison:

Properties

CAS No.

100096-05-7

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

5-benzylidene-2,2-dimethyloxan-4-one

InChI

InChI=1S/C14H16O2/c1-14(2)9-13(15)12(10-16-14)8-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3

InChI Key

HSXSNUSOANXVRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=CC2=CC=CC=C2)CO1)C

Origin of Product

United States

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